molecular formula C22H20N2O4 B4555005 tetrahydro-2-furanylmethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate

tetrahydro-2-furanylmethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate

Cat. No.: B4555005
M. Wt: 376.4 g/mol
InChI Key: MESWFCJELVVHNE-UHFFFAOYSA-N
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Description

Tetrahydro-2-furanylmethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.14230712 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Transformations

  • The synthesis and transformation of furanones and pyrazolyl compounds into a variety of heterocyclic systems have been explored, indicating the versatility of such frameworks in producing biologically active and synthetically valuable compounds. One study detailed the conversion of 2(3H)-furanones bearing a pyrazolyl group into heterocycles with potential antiviral activity, highlighting the synthetic utility of these frameworks in medicinal chemistry (Hashem et al., 2007).

Catalytic Applications and Organic Transformations

  • The use of tetrazine derivatives in catalytic processes has been documented, where such compounds act as key intermediates in the synthesis of complex molecules. For example, tetrazine-functionalized materials have been used as optical sensors for detecting oxidizing gases, showcasing the potential application of related compounds in sensing and catalysis (Nickerl et al., 2015).

Biological and Photophysical Properties

  • Research on pyridazine derivatives has explored their biological activities, including antibacterial and antifungal properties. The synthesis of novel thieno[2,3-c]pyridazines and related heterocycles has been investigated, with some compounds showing promising biological activities, suggesting the potential of the core structure in drug development (Radwan & Bakhite, 1999).

Materials Science and Dye Synthesis

  • The incorporation of heterocyclic compounds into materials science, especially in the development of novel dyes and sensors, is another area of interest. A study on the synthesis of arylazothiazole disperse dyes containing selenium for dyeing polyester fibers demonstrated the applicability of such heterocyclic compounds in materials science, providing insights into the potential uses of related chemical entities in dye synthesis and textile engineering (Khalifa et al., 2015).

Properties

IUPAC Name

oxolan-2-ylmethyl 6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-21-19(22(26)28-14-17-12-7-13-27-17)18(15-8-3-1-4-9-15)20(23-24-21)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESWFCJELVVHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C2=C(C(=NNC2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetrahydro-2-furanylmethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate
Reactant of Route 2
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tetrahydro-2-furanylmethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate
Reactant of Route 3
Reactant of Route 3
tetrahydro-2-furanylmethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate
Reactant of Route 4
Reactant of Route 4
tetrahydro-2-furanylmethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate
Reactant of Route 5
tetrahydro-2-furanylmethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate
Reactant of Route 6
Reactant of Route 6
tetrahydro-2-furanylmethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.